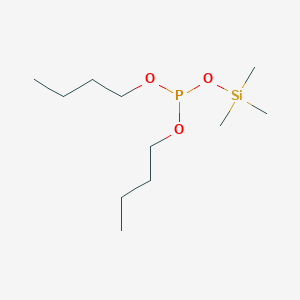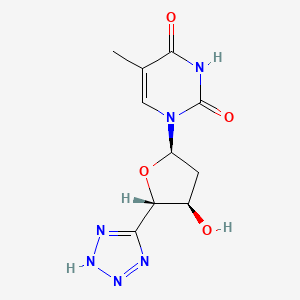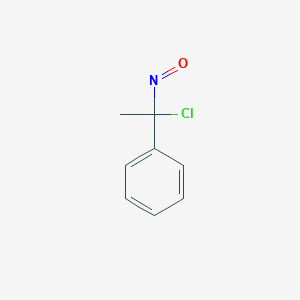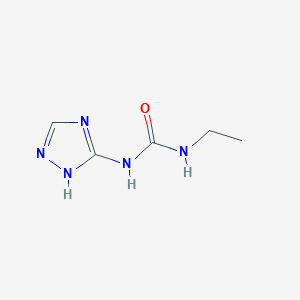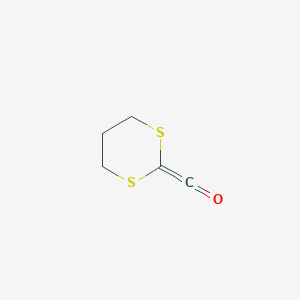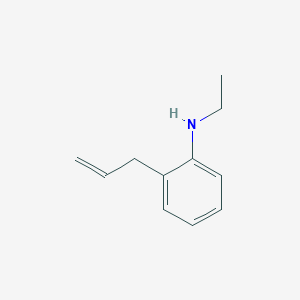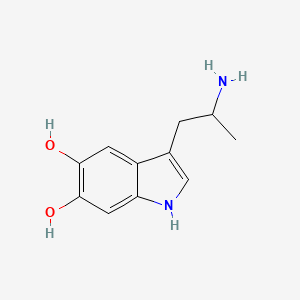
3-(2-aminopropyl)-1H-indole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminopropyl)-1H-indole-5,6-diol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with an aminopropyl group and two hydroxyl groups at the 5 and 6 positions. Indole derivatives are known for their wide range of biological activities and are often found in natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminopropyl)-1H-indole-5,6-diol typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminopropyl group and the hydroxyl groups. The process may involve the use of various reagents and catalysts to achieve the desired product.
Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Aminopropyl Group: The aminopropyl group can be introduced through reductive amination, where the indole core is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl groups at the 5 and 6 positions can be introduced through hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(2-aminopropyl)-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the aminopropyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
科学的研究の応用
3-(2-aminopropyl)-1H-indole-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-aminopropyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and affecting mood and behavior.
類似化合物との比較
3-(2-aminopropyl)-1H-indole-5,6-diol can be compared with other similar compounds, such as:
5-(2-aminopropyl)benzofuran: This compound has a similar aminopropyl group but differs in the core structure, which is a benzofuran instead of an indole.
6-(2-aminopropyl)benzofuran: Similar to the above, but with the aminopropyl group at a different position.
α-methyltryptamine: This compound has a similar indole core but lacks the hydroxyl groups at the 5 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55206-18-3 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
3-(2-aminopropyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C11H14N2O2/c1-6(12)2-7-5-13-9-4-11(15)10(14)3-8(7)9/h3-6,13-15H,2,12H2,1H3 |
InChIキー |
XFRNCMKMUZDYOW-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CNC2=CC(=C(C=C21)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


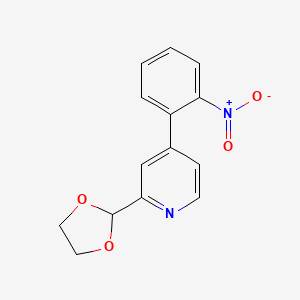
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
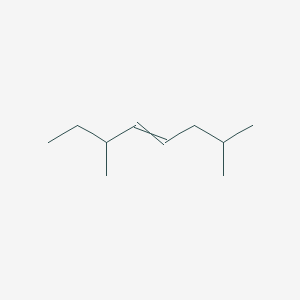
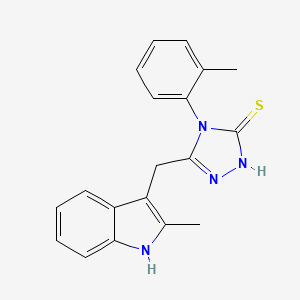
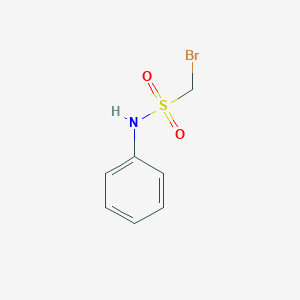
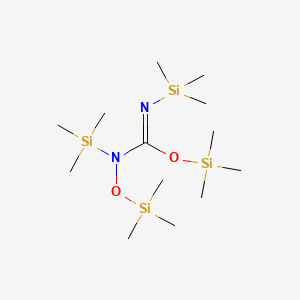
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
